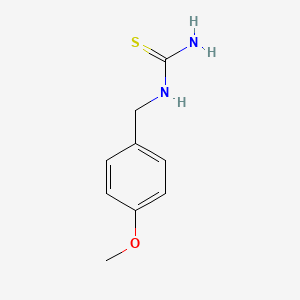

1-(4-Methoxybenzyl)-2-thiourea

Description

Overview of Thiourea (B124793) Compounds in Contemporary Organic and Medicinal Chemistry

Thiourea derivatives are characterized by the presence of a thiourea moiety, which consists of a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms. sphinxsai.com This core structure allows for a wide range of chemical modifications, leading to a vast library of derivatives with diverse properties. In contemporary organic chemistry, thioureas serve as important precursors and reagents in the synthesis of various heterocyclic compounds, such as pyrimidines and aminothiazoles. wikipedia.org

In the realm of medicinal chemistry, thiourea derivatives are recognized as "privileged structures" due to their ability to interact with a variety of biological targets. nih.gov The thiourea functional group can form stable hydrogen bonds with enzymes and receptors, a key factor in their wide-ranging biological activities. nih.gov These activities include potential antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. mdpi.comontosight.ai The versatility of the thiourea scaffold allows for the fine-tuning of its steric and electronic properties to optimize interactions with specific biological targets.

Historical Context of Thiourea Derivative Exploration

The exploration of thiourea and its derivatives has a rich history. Thiourea itself was first synthesized in 1873 by the Polish chemist Marceli Nencki. nih.gov This discovery followed the groundbreaking synthesis of urea (B33335) by Friedrich Wöhler in 1828, which was a pivotal moment in the history of chemistry. nih.gov The initial investigations into thiourea derivatives were primarily focused on their fundamental chemical properties and reactions. Over time, the scope of research expanded significantly as their potential applications in various fields became apparent. In the early 20th century, the Kurnakov test, which utilizes thiourea, was developed to distinguish between cis- and trans- isomers of certain platinum complexes, a method still in use today. wikipedia.org The latter half of the 20th century saw a surge in research into the biological activities of thiourea derivatives, leading to the discovery of compounds with therapeutic potential.

Significance of the 1-(4-Methoxybenzyl)-2-thiourea Scaffold in Research

The specific scaffold of this compound has emerged as a particularly interesting area of research. This compound incorporates a 4-methoxybenzyl group, which can influence its solubility, lipophilicity, and electronic properties. The presence of this group, along with the thiourea core, creates a molecule with potential for diverse chemical transformations and biological interactions.

Research has shown that the introduction of different substituents to the thiourea backbone can significantly impact the compound's activity. For instance, the synthesis of various N-aroyl-N'-(substituted-phenyl)thiourea derivatives has been a focus, with studies exploring their potential as anticancer agents. The 4-methoxybenzoyl moiety, closely related to the 4-methoxybenzyl group, has been a key component in some of these synthesized compounds. chula.ac.th

Scope and Objectives of Research on this compound

The primary objectives of research focused on this compound and related structures are multifaceted. A significant area of investigation is the synthesis of novel derivatives and the characterization of their chemical and physical properties. This includes detailed analysis using techniques such as FT-IR, 1H NMR, and 13C NMR spectroscopy. researchgate.net

A major goal is to explore the potential biological applications of these compounds. This often involves screening for various activities, such as antioxidant and anticancer properties. For example, studies have investigated the antioxidant potential of new thiourea derivatives prepared from 4-methoxybenzoyl chloride. researchgate.net Furthermore, molecular docking studies are often employed to understand the potential interactions of these compounds with biological targets at a molecular level. researchgate.net The overarching aim is to establish structure-activity relationships (SAR), which can guide the design of new compounds with enhanced efficacy and selectivity.

Interactive Data Table: Research Findings on Related Thiourea Derivatives

| Derivative | Research Focus | Key Findings |

| N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea | Cytotoxic Activity | Showed more potent cytotoxic activity against HeLa cell lines compared to the reference compound hydroxyurea. chula.ac.th |

| Thiourea derivatives from 4-methoxybenzoyl chloride | Antioxidant Activity | Derivative 8 exhibited the highest antioxidant activity among the tested compounds. researchgate.net |

| 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea | GSK-3β Inhibition | Served as a reference compound in a study that developed a more potent inhibitor. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-12-8-4-2-7(3-5-8)6-11-9(10)13/h2-5H,6H2,1H3,(H3,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPZCBGTVXMSPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354225 | |

| Record name | 1-(4-Methoxybenzyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37412-64-9 | |

| Record name | 1-(4-Methoxybenzyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 4 Methoxybenzyl 2 Thiourea and Its Analogues

General Synthetic Strategies for Thiourea (B124793) Derivatives

The synthesis of the thiourea backbone is a well-established area of organic chemistry, with several reliable methods available to chemists. These strategies can be broadly categorized into two main approaches: the reaction of isothiocyanates with amines and alternative routes that construct the thiourea core from different precursors.

Reaction of Isothiocyanates with Amines

The most prevalent and straightforward method for synthesizing N,N'-disubstituted or N-monosubstituted thioureas is the coupling reaction between an isothiocyanate and a primary or secondary amine. acs.orgrsc.orgmdpi.com This reaction is characterized by its high efficiency, operational simplicity, and broad functional group tolerance. acs.org The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group, forming a stable thiourea linkage.

The reaction is often considered a type of "click" reaction due to its high yields and the simple, often solvent-free or minimal-solvent, conditions under which it can be performed. nih.gov The process works well with a wide range of aromatic and aliphatic amines and isothiocyanates, allowing for the creation of a diverse library of thiourea derivatives. nih.gov The reaction conditions can be influenced by factors such as pH; for instance, in more alkaline conditions (pH 9-11), the reaction with an amine group is favored. researchgate.net

Alternative Synthetic Routes for Thiourea Backbone Formation

While the isothiocyanate-amine coupling is dominant, several other methods provide access to the thiourea scaffold, particularly when the required isothiocyanate is unavailable or difficult to prepare.

Reaction of Amines with Carbon Disulfide : A common alternative involves the condensation of amines with carbon disulfide. researchgate.net This reaction typically proceeds through the formation of a dithiocarbamate (B8719985) salt intermediate. This intermediate can then be treated to eliminate hydrogen sulfide, often with the help of a desulfurizing agent or by reacting with another mole of amine, to yield the final thiourea product. nih.gov This method is effective for producing both symmetrical and unsymmetrical thioureas. researchgate.netorganic-chemistry.org

Thionation of Ureas : The direct conversion of a urea (B33335) to a thiourea can be achieved through a thionation reaction. A widely used reagent for this transformation is Lawesson's reagent, which effectively replaces the carbonyl oxygen with sulfur. bibliotekanauki.pl This one-step method offers a high-yield and straightforward route to thioureas from readily available urea precursors. bibliotekanauki.pl

Use of Thiophosgene (B130339) or its Equivalents : Historically, thiophosgene was used to react with amines to form thioureas. However, due to its high toxicity, its use has diminished in favor of safer alternatives. researchgate.net Modern approaches utilize bench-stable solid reagents that can generate the thiocarbonyl group in situ. acs.org

One-Pot Synthesis from Amines and Phenoxysulfonyl Chloride : A green chemistry approach involves the one-step synthesis of thiourea derivatives from primary amines and phenoxysulfonyl chloride in water, overcoming the toxicity issues of many traditional methods. google.com

Targeted Synthesis of 1-(4-Methoxybenzyl)-2-thiourea

The targeted synthesis of this compound is most effectively achieved by applying the general principle of reacting an amine with an isothiocyanate. The reaction involves the nucleophilic addition of an amine to an isothiocyanate. For this specific compound, the synthesis would proceed via one of two primary pathways:

From 4-Methoxybenzylamine (B45378) : Reaction of 4-methoxybenzylamine with a reagent that can deliver the "C=S" group. A common method involves reacting the amine with a pre-formed acyl isothiocyanate, such as 4-methoxybenzoyl isothiocyanate, followed by subsequent chemical modifications. rdd.edu.iquobaghdad.edu.iq

From 4-Methoxybenzyl isothiocyanate : Reaction of 4-methoxybenzyl isothiocyanate with ammonia (B1221849). This is a direct and efficient method for producing the N-monosubstituted thiourea.

The reaction between 4-methoxybenzyl isothiocyanate and an amine is generally high-yielding and can be performed under mild conditions.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and waste. For the synthesis of thioureas, several parameters can be systematically adjusted. nih.gov Key factors include the choice of solvent, reaction temperature, stoichiometry of reactants, and the use of catalysts.

Studies on optimizing thiourea synthesis have shown that while many reactions proceed well without a catalyst, bases or other promoters can sometimes accelerate the reaction. researchgate.net Solvent choice can range from polar aprotic solvents like acetonitrile (B52724) to greener options like water or ethanol, or even solvent-free conditions. researchgate.netscielo.br Temperature adjustments can help to control the reaction rate, with many syntheses proceeding efficiently at room temperature, while others may benefit from gentle heating. researchgate.net

Below is an interactive table illustrating the potential impact of various reaction parameters on the synthesis of thiourea derivatives, based on general optimization principles. nih.govresearchgate.netrsc.org

| Parameter | Variation | Potential Effect on Yield | Potential Effect on Purity | Rationale |

| Solvent | Acetonitrile vs. Ethanol vs. Water | Variable | Can affect byproduct formation | Solvent polarity can influence reaction rate and solubility of reactants and products. |

| Temperature | Room Temp vs. 60 °C vs. 80 °C | Increases with temperature (to a point) | May decrease at high temps due to side reactions | Higher temperature increases reaction kinetics but can also promote decomposition or side reactions. |

| Stoichiometry | 1:1 vs. 1:1.2 (Amine:Isothiocyanate) | Can improve with slight excess of one reagent | Excess reagent may need to be removed | Using a slight excess of the more volatile or easily removed reactant can drive the reaction to completion. |

| Reaction Time | 1h vs. 4h vs. 12h | Increases with time until completion | Generally stable after completion | Monitoring the reaction (e.g., by TLC) is key to avoid unnecessary heating or potential degradation. |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green approaches are applicable to the synthesis of this compound.

Aqueous Synthesis : Performing the reaction in water as a solvent eliminates the need for volatile organic compounds (VOCs). organic-chemistry.org "On-water" synthesis, where the reaction occurs at the interface of immiscible reactants in water, has been shown to be highly efficient for preparing thioureas. organic-chemistry.org

Alternative Energy Sources : The use of microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov Solar energy has also been reported as a sustainable energy source for synthesizing thiourea derivatives in water. researchgate.net

Catalyst-Free or Recyclable Catalysts : Many thiourea syntheses proceed efficiently without a catalyst. For reactions that require one, using heterogeneous, recyclable nanocatalysts offers a green alternative, simplifying product purification and reducing waste. nih.gov

Atom Economy : Reactions like the direct coupling of amines and isothiocyanates have high atom economy, as all atoms from the reactants are incorporated into the product. organic-chemistry.org

Synthesis of Derivatized this compound Compounds

The synthesis of N'-substituted derivatives of this compound follows the same fundamental reaction pathway: the coupling of 4-methoxybenzyl isothiocyanate with a diverse range of primary or secondary amines. mdpi.comanalis.com.my This approach allows for the systematic modification of the thiourea structure, enabling the exploration of structure-activity relationships for various applications.

The process involves reacting 4-methoxybenzyl isothiocyanate with a selected amine, often in a 1:1 molar ratio, in a suitable solvent such as dichloromethane (B109758), ethanol, or acetonitrile. analis.com.mynih.gov The reactions are typically conducted at room temperature or with gentle refluxing and often result in high yields of the desired derivatized product after a simple work-up procedure, such as filtration of the precipitated solid. analis.com.my

The following table provides examples of potential derivatized compounds that can be synthesized from 4-methoxybenzyl isothiocyanate and various amines.

| Amine Reactant | Resulting Derivatized Compound Name |

| Aniline | 1-(4-Methoxybenzyl)-3-phenylthiourea |

| Cyclohexylamine | 1-Cyclohexyl-3-(4-methoxybenzyl)thiourea |

| Morpholine | 4-(4-Methoxybenzylthiocarbamoyl)morpholine |

| 2-Aminopyridine | 1-(4-Methoxybenzyl)-3-(pyridin-2-yl)thiourea |

| Benzylamine | 1-Benzyl-3-(4-methoxybenzyl)thiourea |

Strategies for Structural Modification and Diversification

The primary strategy for the structural modification and diversification of thiourea derivatives involves the versatile chemistry of isothiocyanates. A common and effective method is a two-step process that begins with the synthesis of an isothiocyanate intermediate, which is then reacted with a variety of amines to produce a library of thiourea compounds. rdd.edu.iquobaghdad.edu.iq

A key intermediate for analogues of this compound is 4-methoxybenzoyl isothiocyanate. This is synthesized by reacting 4-methoxybenzoyl chloride with potassium thiocyanate (B1210189) (KSCN). rdd.edu.iquobaghdad.edu.iq The resulting isothiocyanate is a versatile precursor that can undergo nucleophilic addition with various primary or secondary amines to yield the desired N-acyl thiourea derivatives. rdd.edu.iqmdpi.comresearchgate.net This approach allows for significant diversification by simply changing the amine component in the final step. rdd.edu.iquobaghdad.edu.iq

Another strategy for diversification involves varying the isothiocyanate precursor itself. For instance, different isothiocyanates such as phenyl isothiocyanate, benzyl (B1604629) isothiocyanate, and phenethyl isothiocyanate can be reacted with a range of amines to create structural variety. mdpi.com This method allows for modification of the substituent attached to one of the nitrogen atoms of the thiourea core.

The reaction conditions for these syntheses are generally mild. For example, the reaction of an isothiocyanate with an amine is often carried out in a solvent like dichloromethane or tert-butanol (B103910) at room temperature. mdpi.com The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). mdpi.com The general scheme for this synthetic approach is illustrated below:

Table 1: General Synthetic Scheme for Thiourea Derivatives

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1 | R-COCl + KSCN | R-CO-NCS | Formation of an acyl isothiocyanate intermediate. |

This modular approach has been used to synthesize a wide array of thiourea derivatives, demonstrating its robustness for creating chemical diversity. mdpi.com

Introduction of Heterocyclic Moieties and Aromatic Substituents

The introduction of heterocyclic and aromatic groups into the thiourea structure is a key strategy for modifying the compound's properties. This is typically achieved by using amines that contain these specific moieties in the final step of the synthesis. mdpi.comnih.gov

Heterocyclic Moieties: The synthesis of novel N-acyl thiourea derivatives incorporating heterocyclic rings is accomplished by reacting an isothiocyanate intermediate with a heterocyclic amine. nih.gov The reaction proceeds via the nucleophilic addition of the amine to the isothiocyanate. nih.gov For example, compounds bearing benzothiazole (B30560) and 6-methylpyridine moieties have been successfully synthesized using this method. nih.gov The incorporation of a piperazine (B1678402) ring has also been investigated as a way to create new series of thioureas. mdpi.com Thiourea derivatives are also considered versatile intermediates for synthesizing various heterocyclic compounds like 1,3-thiazoles and pyrimidines. nih.gov

Aromatic Substituents: A wide range of aromatic substituents can be introduced by reacting the isothiocyanate precursor with different aromatic amines. rdd.edu.iq For instance, 1-naphthyl isothiocyanate has been reacted with various phenylenediamines to synthesize new thiourea derivatives with extended aromatic systems. analis.com.my Similarly, 4-methoxybenzoyl isothiocyanate has been reacted with amines such as 4-aminoacetophenone and 4-nitroaniline (B120555) to produce derivatives with substituted phenyl rings. researchgate.net

The table below provides examples of amines used to introduce specific heterocyclic and aromatic moieties into thiourea derivatives.

Table 2: Examples of Moieties Introduced into Thiourea Derivatives

| Amine Used | Resulting Moiety | Reference |

|---|---|---|

| Heterocyclic Amine | Benzothiazole | nih.gov |

| Heterocyclic Amine | 6-Methylpyridine | nih.gov |

| N-monosubstituted piperazine | Piperazine ring | mdpi.com |

| 1,2-phenylenediamine | Aminophenyl group | analis.com.my |

| 4-aminoacetophenone | Acetylphenyl group | researchgate.net |

The structures of the resulting compounds are typically confirmed using spectroscopic methods such as Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Mechanistic Investigations of Synthesis Reactions

The primary reaction mechanism for the synthesis of most thiourea derivatives is the nucleophilic addition of an amine to the electrophilic carbon atom of the isothiocyanate group. mdpi.comresearchgate.net This is considered one of the most straightforward and general methods for preparing these compounds. researchgate.net

In a different approach, the synthesis of thiourea can be achieved from urea using Lawesson's reagent. The proposed mechanism involves a nucleophilic substitution reaction where the sulfur anion from the thermally decomposed Lawesson's reagent attacks the carbonyl carbon of urea. bibliotekanauki.pl This leads to the formation of a four-membered ring transition state involving carbon, oxygen, phosphorus, and sulfur, ultimately yielding thiourea. bibliotekanauki.pl

Mechanistic studies have also been conducted on reactions involving thiourea with other molecules. For example, the reaction of benzil (B1666583) with 1,3-dimethylthiourea in an acidic solution is proposed to proceed through a pathway where thiourea acts as a sulfur nucleophile. rsc.org In contrast, under alkaline conditions, the reaction between benzil and 1,3-dimethylthiourea is believed to be initiated by the dimethylthiourea anion, which acts as the reactive species in the rate-determining step. sci-hub.se The presence of electron-donating substituents on the benzil molecule was found to decrease its susceptibility to nucleophilic attack by the thiourea anion, thereby slowing the reaction rate. sci-hub.se

Density Functional Theory (DFT) calculations have also been employed to study the mechanisms of reactions involving thioureas, providing deeper insight into the electronic factors that favor the formation of different products. researchgate.net These computational studies can help elucidate reaction pathways, such as the formation of benzamides and thiobenzamides from the decomposition of N-substituted-N'-benzoylthioureas. researchgate.net

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 1,3-thiazoles |

| 1-naphthyl isothiocyanate |

| 2-aminothiazoles |

| 4-aminoacetophenone |

| 4-methoxybenzoyl chloride |

| 4-methoxybenzoyl isothiocyanate |

| 4-nitroaniline |

| 6-methylpyridine |

| Benzil |

| Benzothiazole |

| Lawesson's reagent |

| Phenyl isothiocyanate |

| Phenylenediamines |

| Piperazine |

| Potassium thiocyanate |

| Pyrimidines |

| Thiourea |

Advanced Spectroscopic and Analytical Characterization of 1 4 Methoxybenzyl 2 Thiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR spectra offer a wealth of information regarding the chemical environment, connectivity, and stereochemistry of 1-(4-Methoxybenzyl)-2-thiourea.

Elucidation of Proton (¹H) NMR Spectral Features

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to each type of proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons.

The aromatic protons on the methoxybenzyl group typically appear as two doublets in the downfield region of the spectrum, a result of their distinct electronic environments. The protons ortho to the electron-donating methoxy (B1213986) group are more shielded and thus resonate at a slightly lower chemical shift compared to the meta protons. The methylene (B1212753) protons (CH₂) adjacent to the aromatic ring and the nitrogen atom exhibit a characteristic singlet, while the methoxy group (OCH₃) protons also appear as a sharp singlet. The protons of the thiourea (B124793) moiety's amino groups (NH₂) often present as broad singlets, and their chemical shifts can be influenced by solvent and concentration due to hydrogen bonding.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic CH (ortho to OCH₃) | 7.26 | d | 8.8 |

| Aromatic CH (meta to OCH₃) | 6.87 | d | 8.8 |

| Methylene (CH₂) | 5.27 | s | - |

| Methoxy (OCH₃) | 3.79 | s | - |

| Amino (NH₂) | 3.70 | br s | - |

Note: Spectral data obtained in CDCl₃. Chemical shifts are referenced to the residual solvent peak.

Carbon (¹³C) NMR Chemical Shifts and Structural Assignments

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shift of the thiocarbonyl carbon (C=S) is a key feature, typically appearing significantly downfield around 180-200 ppm.

The carbon atoms of the aromatic ring display signals in the range of approximately 114 to 160 ppm. The carbon attached to the methoxy group is the most deshielded among the aromatic carbons due to the oxygen's electronegativity. The methylene carbon and the methoxy carbon appear in the more upfield region of the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Thiocarbonyl (C=S) | 183.5 |

| Aromatic C (quaternary, attached to OCH₃) | 159.7 |

| Aromatic C (quaternary, attached to CH₂) | 127.1 |

| Aromatic CH (ortho to OCH₃) | 129.6 |

| Aromatic CH (meta to OCH₃) | 114.1 |

| Methylene (CH₂) | 58.5 |

| Methoxy (OCH₃) | 55.2 |

Note: Spectral data obtained in CDCl₃. Chemical shifts are referenced to the solvent peak.

Advanced NMR Techniques (e.g., 2D NMR) for Comprehensive Structural Analysis

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, advanced two-dimensional (2D) NMR techniques are employed. nih.govhuji.ac.ilweizmann.ac.il Experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

A COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, this would confirm the coupling between the ortho and meta protons on the aromatic ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal. For instance, the methylene proton signal would show a cross-peak with the methylene carbon signal. These advanced techniques provide a comprehensive and detailed map of the molecular structure, confirming the assignments made from 1D NMR spectra. huji.ac.ilipb.pt

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Vibrational Analysis of Key Functional Groups (C=S, N-H, O-CH₃)

The IR spectrum of this compound displays characteristic absorption bands that correspond to its key functional groups. The N-H stretching vibrations of the primary amine and secondary amine groups in the thiourea moiety are typically observed as broad bands in the region of 3100-3400 cm⁻¹. The C=S (thione) stretching vibration is a key diagnostic peak, though it can be of variable intensity, and it generally appears in the range of 1085-1250 cm⁻¹. The presence of the methoxy group is confirmed by the C-O stretching vibration, which gives a strong absorption band typically around 1240 cm⁻¹, and the O-CH₃ stretching vibrations.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100-3400 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=S | Stretching | 1085-1250 |

| C-N | Stretching | 1250-1350 |

| C-O (ether) | Stretching | 1200-1275 |

Hydrogen Bonding Interactions Elucidation

IR spectroscopy is particularly sensitive to hydrogen bonding interactions. scispace.comnih.gov In this compound, both the N-H groups of the thiourea moiety can act as hydrogen bond donors, and the sulfur atom of the thione group can act as a hydrogen bond acceptor. scispace.com The presence of intermolecular hydrogen bonding can be inferred from the broadening and shifting of the N-H stretching bands to lower frequencies in the IR spectrum. scispace.comnih.gov In concentrated solutions or in the solid state, these effects are more pronounced, indicating the formation of associated structures through hydrogen bonding. The study of these interactions is crucial for understanding the compound's crystal packing and its behavior in different environments. scispace.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as elucidating its chemical structure.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within sub-parts-per-million (ppm) levels, which allows for the unambiguous determination of a compound's elemental formula. nih.govlongdom.org For this compound, with the molecular formula C₉H₁₂N₂OS, the theoretical monoisotopic mass can be calculated with high precision. This exact mass is crucial for distinguishing it from other compounds that may have the same nominal mass but different elemental compositions. nih.gov

HRMS analysis typically involves ionizing the molecule using techniques such as Electrospray Ionization (ESI) and detecting the resulting ions. The high resolving power of instruments like Time-Of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers enables the precise mass measurement of the molecular ion and its common adducts. longdom.org

Table 1: HRMS Data for this compound

This table presents the calculated exact masses for the molecular ion and common adducts of this compound (Molecular Formula: C₉H₁₂N₂OS).

| Ion/Adduct | Formula | Calculated m/z |

| [M]⁺ | [C₉H₁₂N₂OS]⁺ | 196.06648 |

| [M+H]⁺ | [C₉H₁₃N₂OS]⁺ | 197.07431 |

| [M+Na]⁺ | [C₉H₁₂N₂OSNa]⁺ | 219.05625 |

| [M+K]⁺ | [C₉H₁₂N₂OSK]⁺ | 235.03019 |

| [M-H]⁻ | [C₉H₁₁N₂OS]⁻ | 195.05975 |

Data sourced from PubChem CID 766954. uni.lu

In addition to exact mass determination, mass spectrometry, particularly tandem MS (MS/MS), is used to confirm the structure of a molecule by analyzing its fragmentation patterns. When the molecular ion is subjected to collision-induced dissociation (CID), it breaks apart into smaller, characteristic fragment ions. The fragmentation pathways are governed by the molecule's structure, with cleavage occurring at the weakest bonds and leading to the formation of stable ions.

For this compound, the fragmentation is expected to be dominated by cleavages at the benzylic C-N bond and around the thiourea core. Key expected fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-N bond between the benzyl (B1604629) group and the thiourea nitrogen is highly probable. This would result in the formation of the very stable 4-methoxybenzyl cation (tropylium ion equivalent) at m/z 121.

Cleavage of the Thiourea Moiety: Fragmentation can also occur within the thiourea group, leading to the loss of small neutral molecules like H₂S or HNCS.

Iminium Ion Formation: Cleavage adjacent to the nitrogen atom can produce a stable iminium cation, a common fragmentation pathway for N-benzyl compounds. researchgate.net

The analysis of these fragments allows for the unequivocal confirmation of the connectivity of the 4-methoxybenzyl group to the thiourea core.

Table 2: Predicted Mass Fragments of this compound

This table outlines the major fragment ions anticipated from the mass spectrometric analysis of this compound under electron ionization or collision-induced dissociation.

| m/z | Proposed Fragment Ion | Proposed Structure/Formula |

| 196 | Molecular Ion | [C₉H₁₂N₂OS]⁺ |

| 121 | 4-Methoxybenzyl cation | [C₈H₉O]⁺ |

| 107 | Methoxytropylium ion fragment | [C₇H₇O]⁺ |

| 91 | Tropylium ion (loss of CH₂O) | [C₇H₇]⁺ |

| 77 | Phenyl cation (loss of CH₂S) | [C₆H₅]⁺ |

| 76 | Thiourea radical cation | [CH₄N₂S]⁺ |

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. hod4.net This pattern is used to calculate an electron density map, from which the atomic positions can be determined.

While a specific crystal structure for this compound (CAS 37412-64-9) is not available in the reviewed literature, analysis of closely related compounds provides insight into the expected structural features. For example, the crystal structure of the isomer N-(4-Methoxyphenyl)thiourea has been determined, revealing key details about the geometry of the methoxyphenyl and thiourea moieties and their intermolecular hydrogen bonding network. researchgate.net In such structures, the thiourea group typically engages in N-H···S and N-H···O hydrogen bonds, forming extensive networks that stabilize the crystal lattice. researchgate.net

Table 3: Illustrative Crystallographic Data for an Isomeric Thiourea Derivative, N-(4-Methoxyphenyl)thiourea

This table presents crystallographic data for N-(4-Methoxyphenyl)thiourea, an isomer of the title compound, to illustrate the type of information obtained from an X-ray diffraction study. This data does not represent this compound.

| Parameter | Value |

| Chemical Formula | C₈H₁₀N₂OS |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.7328 (2) |

| b (Å) | 8.3813 (2) |

| c (Å) | 9.0571 (2) |

| α (°) | 63.779 (1) |

| β (°) | 72.413 (1) |

| γ (°) | 83.428 (1) |

| Volume (ų) | 436.96 (2) |

| Z (molecules/unit cell) | 2 |

Data sourced from Teh, J. B.-J., et al. (2006). Acta Cryst. E62, o4693–o4694. researchgate.net

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatography is essential for separating the components of a mixture and is widely used for purity assessment and quantitative analysis of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile and thermally sensitive compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase.

For thiourea derivatives, reversed-phase HPLC is commonly employed. sielc.com In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention of the compound is controlled by adjusting the mobile phase composition. Purity is assessed by detecting the analyte as it elutes from the column, usually with a UV detector set to a wavelength where the compound exhibits strong absorbance. A single, sharp peak in the chromatogram is indicative of a pure compound.

Table 4: Typical HPLC Parameters for Analysis of Thiourea Derivatives

This table outlines a representative set of conditions for the HPLC analysis of thiourea-related compounds, adaptable for this compound.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Buffer | Phosphoric acid or Ammonium acetate (B1210297) (e.g., 0.1%) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at ~200-250 nm |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

Based on methods described for thiourea analysis. sielc.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a highly sensitive and selective method for the analysis of volatile and thermally stable compounds. While some thiourea derivatives can be prone to thermal degradation, GC-MS analysis is feasible under carefully optimized conditions or after derivatization. researchgate.net

In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase inside a capillary column. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum serves as a chemical "fingerprint," allowing for highly confident identification by comparing it to spectral libraries or through interpretation of the fragmentation pattern. mdpi.com The retention time from the GC provides an additional layer of identification.

Table 5: General GC-MS Analytical Parameters

This table provides a general set of parameters for the potential analysis of this compound by GC-MS, which may require optimization.

| Parameter | Condition |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm) with a mid-polarity phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium at a constant flow rate |

| Inlet Temperature | 250 - 280 °C (optimized to prevent degradation) |

| Oven Program | Temperature gradient (e.g., initial hold at 100 °C, ramp to 280 °C) |

| MS Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | 40 - 400 m/z |

Nano Liquid Chromatography Tandem Mass Spectrometry (nLC/MS-MS) for Biological Matrices

The quantification of this compound and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates necessitates highly sensitive and selective analytical techniques. Nano liquid chromatography-tandem mass spectrometry (nLC/MS-MS) has emerged as a powerful and preferred method for this purpose due to its ability to achieve low limits of detection and high specificity. biorxiv.org This technique is particularly crucial for pharmacokinetic and metabolism studies where the concentration of the analyte may be exceedingly low. biorxiv.org

A sensitive and robust nLC/MS-MS method has been developed for the quantification of thiourea derivatives in biological samples. biorxiv.org This methodology involves a systematic approach encompassing sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The initial step in the analysis of biological samples is the extraction of the target analyte from the complex matrix. For plasma and tissue samples, a common and effective method is protein precipitation, often carried out using acetonitrile. biorxiv.orgresearchgate.net This process not only releases the drug from plasma proteins but also removes a significant portion of interfering macromolecules. An internal standard (IS) is typically added before the extraction process to account for any variability during sample preparation and analysis. biorxiv.org Prednisolone is an example of an internal standard used in the analysis of thiourea derivatives. biorxiv.orgresearchgate.net

Chromatographic Separation: Following extraction, the sample is subjected to chromatographic separation. Nano liquid chromatography utilizes columns with very small inner diameters, leading to lower flow rates and increased sensitivity. A C18 reversed-phase column is frequently employed for the separation of thiourea derivatives. biorxiv.orgresearchgate.net Isocratic elution with a mobile phase consisting of a mixture of water and an organic solvent, such as methanol, is often sufficient for achieving adequate separation from endogenous matrix components. biorxiv.orgresearchgate.net

| Parameter | Condition |

|---|---|

| Column | C18 |

| Mobile Phase | Water:Methanol (30:70, v/v) |

| Flow Rate | 0.6 mL/min |

| Elution Mode | Isocratic |

This table summarizes typical nano liquid chromatography conditions used for the separation of thiourea derivatives in biological matrices. biorxiv.orgresearchgate.net

Mass Spectrometric Detection: The eluent from the nLC system is introduced into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source. biorxiv.orgresearchgate.net ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like thiourea derivatives. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. biorxiv.orgresearchgate.net In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is then monitored. This highly specific detection method minimizes interference from other components in the biological matrix.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Thiourea Derivative (Example 1) | 297.2 | - |

| Thiourea Derivative (Example 2) | 311.2 | - |

| Thiourea Derivative (Example 3) | 309.09 | - |

| Internal Standard (Prednisolone) | 361.19 | - |

This table provides examples of optimized mass transition ion-pairs for the quantification of thiourea derivatives and an internal standard. The specific product ions are determined during method development. biorxiv.orgbiorxiv.org

Method Validation: A critical aspect of any analytical method used for quantitative analysis in biological matrices is its validation. This ensures that the method is reliable and reproducible. Key validation parameters include linearity, precision, and accuracy. For the analysis of thiourea derivatives, calibration curves have demonstrated good linearity, with correlation coefficients (R²) greater than 0.99 over a wide concentration range (e.g., 1.00-10,000 pg/mL). biorxiv.orgresearchgate.net The lower limit of quantification (LLOQ) can be as low as 1.00 ng/mL. biorxiv.orgresearchgate.net The intra- and inter-day precision are typically required to be within acceptable limits, for instance, not more than 10.8%, with relative errors (a measure of accuracy) ranging from 0.5% to 5.98%. biorxiv.orgresearchgate.net

| Parameter | Result |

|---|---|

| Linearity (R²) | > 0.99 |

| Concentration Range | 1.00 - 10,000 pg/mL |

| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |

| Intra- and Inter-day Precision | ≤ 10.8% |

| Relative Error (Accuracy) | 0.5% - 5.98% |

This table outlines the typical validation results for an nLC/MS-MS method for the quantification of thiourea derivatives in biological samples, demonstrating the method's reliability. biorxiv.orgresearchgate.net

The successful development and validation of such nLC/MS-MS methods are instrumental in enabling detailed pharmacokinetic studies of this compound and related compounds in preclinical and clinical research. biorxiv.org

Coordination Chemistry of 1 4 Methoxybenzyl 2 Thiourea

Ligand Properties and Coordination Modes

Thiourea (B124793) derivatives are structurally versatile ligands due to their ability to act as both σ-donors and π-acids. nih.govnih.gov The presence of the >N-C(S)-N< core makes them excellent ligands, capable of coordinating to metal centers as neutral molecules or, upon deprotonation, as monoanionic or dianionic species. tandfonline.comresearchgate.net

1-(4-Methoxybenzyl)-2-thiourea is an ambidentate ligand, possessing multiple potential donor sites. The primary coordination atoms are the "soft" thiocarbonyl sulfur atom and the "hard" nitrogen atoms of the amide groups. tandfonline.com

The most common mode of coordination for thiourea and its N-substituted derivatives is through the sulfur atom. mdpi.comcdnsciencepub.com This preference is explained by the Hard and Soft Acids and Bases (HSAB) principle, where soft metal ions (e.g., Cu(I), Pd(II), Hg(II)) show a strong affinity for the soft sulfur donor. tandfonline.com Spectroscopic evidence, particularly from infrared (IR) and Nuclear Magnetic Resonance (NMR) studies, consistently supports S-coordination.

Infrared (IR) Spectroscopy: Upon complexation through the sulfur atom, the ν(C=S) vibrational band in the IR spectrum typically shifts to a lower frequency, while the ν(C-N) band shifts to a higher frequency. This indicates a weakening of the C=S double bond and an increase in its single-bond character, coupled with an increase in the C-N double bond character. jocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹³C NMR spectra, the resonance for the thiocarbonyl carbon (C=S) shifts upfield upon S-coordination. researchgate.netnih.govmdpi.com Concurrently, in ¹H NMR, the N-H proton signals often shift downfield, which can be attributed to the drainage of electron density towards the coordinated sulfur atom and potential involvement in intramolecular hydrogen bonding within the complex. researchgate.netnih.gov

Coordination involving the nitrogen atoms is also possible, particularly in bidentate chelation, which is discussed in the following section.

The versatility of this compound extends to its ability to adopt various coordination modes, including monodentate, bidentate (chelating), and bridging fashions. nih.govmdpi.com

Monodentate Coordination: This is the most prevalent mode, where the ligand binds to a single metal center exclusively through the sulfur atom. tandfonline.commdpi.com In this arrangement, the thiourea acts as a neutral ligand. Numerous crystal structures of transition metal complexes with various thiourea derivatives confirm this S-monodentate coordination. researchgate.netepa.govresearchgate.net

Bidentate (S,N) Chelation: this compound can also act as a bidentate ligand, coordinating to a metal center through both the sulfur atom and one of the nitrogen atoms. This typically requires the deprotonation of the N-H group, resulting in a monoanionic ligand that forms a stable four-membered chelate ring (M-S-C-N). tandfonline.commdpi.com This mode is often facilitated by the presence of a base during synthesis. mdpi.com Spectroscopic evidence for this mode includes the disappearance of the ν(N-H) band in the IR spectrum. mdpi.com Bidentate S,N-coordination has been observed in copper(II) complexes, for example. nih.gov

Bridging Coordination: Although less common, thiourea derivatives can act as bridging ligands, linking two metal centers. This is typically achieved through the sulfur atom, which can bond to two different metal ions simultaneously.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiourea derivatives is generally straightforward. The most common method involves the direct reaction of the ligand with a suitable metal salt (e.g., chlorides, acetates, perchlorates) in a 1:1 or 2:1 ligand-to-metal molar ratio. materialsciencejournal.orgmdpi.com The reaction is typically carried out in a solvent such as ethanol, methanol, or acetone. materialsciencejournal.orgjocpr.com The resulting complexes often precipitate from the solution upon stirring or refluxing and can be purified by recrystallization. jocpr.comjocpr.com

A wide array of transition metal complexes with N-substituted thioureas have been synthesized and characterized.

Copper (Cu): Both Cu(I) and Cu(II) complexes are known. Reactions starting with Cu(II) salts often result in the in-situ reduction to Cu(I), yielding complexes with tetrahedral or trigonal planar geometries. mdpi.comnih.gov However, stable Cu(II) complexes, often with square-planar or distorted octahedral geometries, have also been prepared, frequently featuring bidentate S,N coordination. nih.govechemcom.com

Platinum (Pt): Platinum complexes, particularly Pt(II), are readily formed. Acylthiourea derivatives have been shown to coordinate with Pt(II) as S,O bidentate ligands. researchgate.net For simple N-substituted thioureas, coordination is expected through the soft sulfur donor, consistent with platinum's classification as a soft acid.

Manganese (Mn), Cobalt (Co), and Nickel (Ni): Complexes of these metals with various thiourea derivatives have been reported. Depending on the ligand and reaction conditions, different geometries can be obtained. For Ni(II), equilibria between tetrahedral, square planar, and octahedral complexes have been observed in solution. researchgate.netcdnsciencepub.com Co(II) often forms tetrahedral complexes with thiourea ligands. nih.govacs.org

Zinc (Zn), Cadmium (Cd), and Mercury (Hg): As Group 12 metals, these soft acids have a high affinity for the sulfur atom of thiourea. Tetrahedral coordination is very common for these M(II) ions, typically forming complexes of the type [M(ligand)₂X₂] (where X is a halide) or [M(ligand)₄]²⁺. nih.govmdpi.comnih.govnih.gov For instance, Hg(II) is known to form distorted tetrahedral complexes with two thiourea ligands and two cyanide or halide ions. researchgate.netresearchgate.net Studies on cadmium(II) have shown the formation of a series of complexes, [Cd(TU)ₙ]²⁺ (where n=1-4), in solution. nih.govacs.org

The characterization of these complexes relies on a combination of analytical and spectroscopic techniques, as summarized in the table below.

| Technique | Information Obtained | Key Observations for Thiourea Complexes |

|---|---|---|

| Elemental Analysis (CHN) | Determines the empirical formula and metal-to-ligand stoichiometry. | Confirms the ratio of ligand molecules to metal ions in the complex (e.g., 1:1, 1:2). materialsciencejournal.orgresearchgate.net |

| Infrared (IR) Spectroscopy | Identifies functional groups and determines the coordination sites. | Shift in ν(C=S) and ν(C-N) bands; appearance of new ν(M-S) and ν(M-N) bands; disappearance of ν(N-H) in deprotonated complexes. mdpi.comjocpr.com |

| NMR Spectroscopy (¹H, ¹³C) | Provides information on the ligand's chemical environment in diamagnetic complexes. | Downfield shift of N-H protons (¹H NMR); upfield shift of C=S carbon (¹³C NMR) upon S-coordination. researchgate.netnih.govmdpi.com |

| UV-Visible Spectroscopy | Investigates electronic transitions (d-d transitions, charge transfer). | Appearance of ligand-to-metal charge transfer (LMCT) bands (S→M) and d-d transition bands characteristic of the metal ion's geometry. nih.govresearchgate.net |

| Molar Conductivity | Determines if the complex is electrolytic or non-electrolytic in solution. | Low conductivity values suggest neutral, non-electrolytic complexes; higher values indicate ionic species. jocpr.com |

| Magnetic Susceptibility | Determines the number of unpaired electrons and provides insight into the metal's oxidation state and geometry. | Values consistent with octahedral Ni(II) or tetrahedral Co(II), for example. researchgate.netcdnsciencepub.com |

Structural Analysis of Metal Complexes

Based on crystallographic data from analogous N-substituted thiourea complexes, the following coordination geometries are commonly observed for various metal ions:

Tetrahedral: This geometry is frequently adopted by d¹⁰ ions like Zn(II), Cd(II), and Hg(II), as well as by Co(II). nih.govresearchgate.netacs.orgnih.gov Cu(I) complexes also commonly exhibit a distorted tetrahedral geometry. nih.gov

Square Planar: This is a common geometry for d⁸ metal ions such as Ni(II) and Pd(II). nih.govresearchgate.net Some Cu(II) complexes also adopt a square planar or distorted square planar arrangement. nih.govechemcom.com

Octahedral: Ni(II) and Co(II) can form octahedral complexes, particularly with a higher ligand-to-metal ratio or in the presence of coordinating solvent molecules. nih.govresearchgate.net

The table below summarizes typical coordination numbers and geometries for relevant transition metals when complexed with thiourea-type ligands.

| Metal Ion | Common Coordination Number(s) | Typical Geometries | Reference Example(s) |

|---|---|---|---|

| Cu(I) | 3, 4 | Trigonal Planar, Tetrahedral | mdpi.comnih.gov |

| Cu(II) | 4, 5 | Square Planar, Square Pyramidal | nih.govresearchgate.net |

| Pt(II) | 4 | Square Planar | researchgate.net |

| Mn(II) | 4, 6 | Tetrahedral, Octahedral | N/A in specific results |

| Co(II) | 4 | Tetrahedral | nih.govacs.org |

| Ni(II) | 4, 6 | Square Planar, Tetrahedral, Octahedral | nih.govresearchgate.netcdnsciencepub.com |

| Zn(II) | 4 | Tetrahedral | nih.govmdpi.com |

| Cd(II) | 4, 6 | Tetrahedral, Octahedral | nih.govnih.gov |

| Hg(II) | 4 | Distorted Tetrahedral | mdpi.comresearchgate.netresearchgate.net |

X-ray Diffraction Studies of Coordination Geometries (e.g., Octahedral, Tetrahedral)

X-ray diffraction (XRD) is a powerful technique for the precise determination of the three-dimensional atomic arrangement in crystalline solids, providing definitive insights into the coordination geometries of metal complexes. While specific single-crystal XRD data for this compound complexes are not extensively documented in the reviewed literature, studies on closely related thiourea derivatives offer valuable information on the expected coordination environments.

For instance, research on metal complexes of 1-(4-Bromo-2-Methyl-Phenyl)-3-(4-Methoxybenzoyl)-thiourea has suggested the formation of octahedral geometries for various transition metal ions, including Cu(II), Mn(II), Co(II), Ni(II), Zn(II), Cd(II), and Hg(II). polyu.edu.hkresearchgate.netepa.gov In these proposed structures, the general formula is given as [M(L)₂Cl₂], where 'L' represents the thiourea derivative.

Furthermore, studies on the homobinuclear complexes of Co(II) and Ni(II) with N,N'-bis(4-methoxybenzylidene)thiourea have indicated the adoption of a square planar geometry. chemrevlett.comchemrevlett.com In these instances, the Schiff base ligand coordinates to the metal ions in a tridentate fashion through two nitrogen atoms and one sulfur atom.

The analysis of 1-benzoyl-3-(4-methoxyphenyl)thiourea, a compound with strong structural similarity to the subject of this article, has been successfully carried out using single-crystal XRD. semanticscholar.org This confirms that the broader class of methoxyphenyl-substituted thioureas forms crystalline structures suitable for detailed diffraction studies. The crystal structure of this related compound is dominated by hydrogen-bonded dimers. semanticscholar.org

The table below summarizes the coordination geometries observed in complexes of structurally similar thiourea ligands.

| Ligand | Metal Ion(s) | Coordination Geometry |

|---|---|---|

| 1-(4-Bromo-2-Methyl-Phenyl)-3-(4-Methoxybenzoyl)-thiourea | Cu(II), Mn(II), Co(II), Ni(II), Zn(II), Cd(II), Hg(II) | Octahedral (proposed) |

| N,N'-bis(4-methoxybenzylidene)thiourea | Co(II), Ni(II) | Square Planar |

Spectroscopic Signatures of Metal-Ligand Interactions (FT-IR, UV-Vis)

Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in elucidating the nature of metal-ligand bonding in coordination complexes.

FT-IR Spectroscopy:

The FT-IR spectra of this compound and its metal complexes provide direct evidence of coordination. The key vibrational bands of the ligand are those associated with the N-H, C=S, and C-N functional groups. Upon complexation, shifts in the positions of these bands are indicative of the ligand's interaction with the metal center.

A downward shift in the ν(C=S) stretching frequency is commonly observed, suggesting the coordination of the sulfur atom to the metal ion. This shift weakens the C=S double bond. Concurrently, an upward shift in the ν(C-N) stretching frequency can occur, indicating an increase in the C-N bond order due to the delocalization of electrons upon coordination. The N-H stretching frequencies may also be altered, depending on the involvement of the nitrogen atoms in coordination or hydrogen bonding within the complex.

The table below presents typical FT-IR spectral data for a thiourea derivative and its metal complexes, illustrating the characteristic band shifts upon coordination.

| Functional Group | Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | ~3176 | ~3174-3336 | N-H stretching |

| ν(C=S) | ~707 | Shift to lower frequency | Thione stretching |

UV-Vis Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within the ligand and the metal complexes. The spectrum of the free this compound ligand typically exhibits absorption bands corresponding to π → π* and n → π* transitions within the aromatic rings and the thiourea moiety.

Upon complexation, new absorption bands may appear in the visible region of the spectrum. These new bands are often attributed to d-d electronic transitions of the metal ion or to ligand-to-metal charge transfer (LMCT) transitions. The position and intensity of these bands can provide insights into the coordination geometry of the metal center and the nature of the metal-ligand bond. For instance, the electronic spectra of octahedral and tetrahedral complexes of the same metal ion will differ significantly.

Electronic Structure and Bonding in Complexes

The electronic structure and bonding in metal complexes of this compound are primarily dictated by the interaction between the frontier orbitals of the ligand and the d-orbitals of the metal center. The thiourea moiety acts as a soft donor, primarily through the sulfur atom, which has available lone pairs of electrons for σ-donation to the metal.

The bonding can be described by a combination of σ-donation from the sulfur and nitrogen atoms to the metal and potential π-backbonding from the metal to the π* orbitals of the C=S bond. The extent of this π-backbonding depends on the nature of the metal ion and its oxidation state.

Applications of this compound Metal Complexes

The versatile coordination chemistry and interesting electronic properties of this compound metal complexes make them promising candidates for a range of applications, particularly in catalysis and material science.

Catalysis in Organic Reactions

Metal complexes containing thiourea-based ligands have shown significant potential as catalysts in various organic transformations. While specific catalytic applications of this compound complexes are an emerging area of research, the broader class of thiourea-metal complexes has been successfully employed in several catalytic reactions.

Palladium(II) complexes, for example, are well-known for their catalytic activity in cross-coupling reactions. polyu.edu.hkresearchgate.net Thiourea-ligated palladium complexes could potentially catalyze reactions such as Suzuki, Heck, and Sonogashira couplings. polyu.edu.hkresearchgate.net The thiourea ligand can stabilize the palladium center and modulate its reactivity, leading to efficient and selective catalysis. Cationic palladium(II) complexes, in particular, have demonstrated high reactivity in C-H activation and cross-coupling reactions. beilstein-journals.org

Rhodium complexes are another important class of catalysts, especially for reactions like hydroformylation. rsc.orgrsc.orgresearchgate.netdoi.org The coordination of a thiourea ligand such as this compound to a rhodium center could influence the selectivity and activity of the catalyst in the hydroformylation of alkenes to aldehydes.

The development of chiral-at-metal complexes offers another avenue for the application of these compounds in asymmetric catalysis, where the metal center itself is a source of chirality. umsl.edu

Material Science Applications (e.g., Polymers, Sensors)

The ability of thiourea derivatives to form coordination polymers and metal-organic frameworks (MOFs) opens up numerous possibilities in material science. researchgate.net These materials are of interest for applications in gas storage, separation, and as sensors.

Coordination Polymers and Sensors:

Coordination polymers based on this compound could be designed to have specific structural and functional properties. For example, the formation of one-dimensional (1D) coordination polymers from Ni(II) complexes with acylthiourea ligands has been shown to be a promising strategy for developing chemical sensors. beilstein-journals.org The interaction of these materials with various solvents can lead to reversible changes in their physical properties, such as color, which can be exploited for sensing applications.

The porous nature of some coordination polymers and MOFs can be utilized for the selective detection of ions and small molecules. rsc.org The functional groups within the this compound ligand can be tailored to interact specifically with certain analytes, leading to a measurable response, such as a change in luminescence. rsc.org Lead-based and strontium-based coordination polymers have been investigated for their luminescence sensing capabilities for various anions, cations, and small organic molecules. rsc.orgrsc.org

Organocatalysis and Asymmetric Synthesis with 1 4 Methoxybenzyl 2 Thiourea Derivatives

Thiourea (B124793) as a Hydrogen Bond Donor Catalyst

The catalytic activity of thiourea derivatives stems from their function as potent hydrogen-bond donors. nih.govnih.gov Unlike their urea (B33335) counterparts, thioureas exhibit higher acidity due to the replacement of the oxygen atom with a more polarizable sulfur atom. nih.gov This enhanced acidity allows the two N-H protons of the thiourea group to act as a "dual hydrogen-bond donor," forming a bidentate, clamp-like interaction with electrophilic functional groups such as carbonyls, imines, and nitro groups. pharm.or.jpresearchgate.net

This non-covalent interaction activates the electrophile by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to attack by a nucleophile. researchgate.net This mode of activation, often referred to as general acid catalysis, is fundamental to the utility of thiourea-based organocatalysts in a multitude of chemical reactions. nih.govnih.gov The directional nature of these hydrogen bonds is crucial for creating a well-organized, chiral environment in the transition state, which is the basis for inducing enantioselectivity in asymmetric synthesis.

Design Principles for Chiral Organocatalysts Incorporating the Thiourea Moiety

To achieve high levels of stereocontrol, the achiral thiourea core must be integrated into a chiral molecular framework. The design of these catalysts follows several key principles aimed at maximizing both reactivity and enantioselectivity.

Chiral Scaffold: The thiourea moiety is typically attached to a rigid and sterically defined chiral backbone. Common scaffolds include 1,2-diamines (such as 1,2-diaminocyclohexane or 1,2-diphenylethylenediamine), amino alcohols, and natural alkaloids (like Cinchona alkaloids). nih.govnih.govaustinpublishinggroup.com This scaffold establishes the chiral environment necessary to differentiate between the two enantiotopic faces of the approaching substrate.

Bifunctionality: Many of the most successful thiourea organocatalysts are bifunctional. nih.govpharm.or.jp They combine the hydrogen-bond-donating thiourea group (a Lewis acidic site) with a basic functional group, such as a tertiary amine (a Lewis basic or Brønsted basic site). nih.gov This allows for the simultaneous activation of both the electrophile (via hydrogen bonding with the thiourea) and the nucleophile (via deprotonation or enamine formation by the amine). pharm.or.jpharvard.edu This synergistic dual activation is highly effective in organizing the transition state and accelerating the reaction.

Electronic Tuning: The efficacy of the thiourea as a hydrogen bond donor is heavily influenced by the electronic nature of its substituents. A critical design principle is the attachment of strongly electron-withdrawing groups to the aryl rings connected to the thiourea nitrogen atoms. nih.gov The most common and effective substituent is the 3,5-bis(trifluoromethyl)phenyl group. These groups increase the acidity of the N-H protons, strengthening their hydrogen-bonding capability and enhancing catalytic activity.

In this context, the 1-(4-methoxybenzyl) group presents a significant electronic disadvantage. The methoxy (B1213986) group at the para-position is electron-donating, which reduces the acidity of the thiourea N-H protons. This makes catalysts derived from 1-(4-Methoxybenzyl)-2-thiourea inherently less effective as hydrogen bond donors compared to those bearing electron-withdrawing groups. Consequently, they are less commonly employed in reactions that rely on strong electrophile activation.

Enantioselective Reactions Catalyzed by this compound Derivatives

While the thiourea scaffold is a cornerstone of modern organocatalysis, the specific application of chiral derivatives of this compound in highly enantioselective reactions is not widely documented in the scientific literature. This is largely attributable to the electronic design principles outlined above, which favor electron-withdrawing groups to enhance catalytic power.

The asymmetric Michael addition, a conjugate addition reaction that forms a new carbon-carbon bond, is one of the most powerful transformations catalyzed by chiral thioureas. beilstein-journals.orgrsc.org Bifunctional thiourea catalysts have proven highly effective in promoting the addition of nucleophiles like malonates, dicarbonyl compounds, and ketones to electrophilic nitroalkenes. nih.govnih.gov In these reactions, the thiourea moiety activates the nitroalkene via hydrogen bonding to the nitro group, while the basic amine activates the nucleophile. researchgate.net

Despite the broad success of this reaction class with other thiourea derivatives, specific examples utilizing a chiral catalyst incorporating the 1-(4-methoxybenzyl) moiety to achieve high yields and enantioselectivities are not prominently reported. The reduced hydrogen-bonding ability caused by the electron-donating methoxy group would likely lead to insufficient activation of the nitroalkene Michael acceptor, resulting in lower reactivity and poor stereocontrol.

The Strecker reaction, which produces α-aminonitriles from the addition of cyanide to imines, is a classic method for synthesizing amino acids. nih.govclockss.org Chiral thiourea catalysts, particularly those developed by Jacobsen and coworkers, are exceptionally effective in catalyzing enantioselective variants of this reaction. austinpublishinggroup.comclockss.org The proposed mechanism involves the thiourea activating the imine for nucleophilic attack by hydrogen cyanide (HCN). nih.gov

As with the Michael addition, the literature on highly enantioselective Strecker reactions is dominated by catalysts bearing electron-deficient aryl groups. There is a lack of reported applications of this compound derivatives as catalysts for this transformation, likely because the weaker activation of the imine electrophile would not be competitive with state-of-the-art catalytic systems.

The versatility of thiourea organocatalysts extends to a host of other important asymmetric reactions, including aza-Henry (nitro-Mannich) reactions, hydrophosphonylations, acyl-Pictet-Spengler reactions, and various cycloadditions. nih.govpharm.or.jpnih.govharvard.edu These transformations all rely on the catalyst's ability to effectively organize the reactants and stabilize charged intermediates or transition states through hydrogen bonding. For the same electronic reasons discussed previously, derivatives of this compound are not the catalysts of choice for these transformations, and their application has not been a focus of research in the field.

Mechanistic Understanding of Organocatalytic Processes

The mechanism of action for bifunctional thiourea organocatalysts is well-established and relies on a cooperative, dual-activation model. In a typical reaction, such as the Michael addition of a 1,3-dicarbonyl compound to a nitroalkene, the catalytic cycle proceeds through a highly organized ternary complex involving the catalyst, the electrophile, and the nucleophile.

Electrophile Activation: The two N-H groups of the catalyst's thiourea moiety form strong hydrogen bonds with the oxygen atoms of the nitro group on the nitroalkene. This binding event polarizes the nitroalkene, lowering its LUMO energy and rendering the β-carbon more electrophilic.

Nucleophile Activation: Simultaneously, the basic amine group on the chiral scaffold of the catalyst interacts with the acidic proton of the 1,3-dicarbonyl compound (the nucleophile). This interaction can range from a simple hydrogen bond to a full deprotonation, generating a more reactive enolate.

Stereocontrolled C-C Bond Formation: With both reactants held in close proximity and activated within the chiral pocket of the catalyst, the nucleophile attacks the electrophile. The steric environment created by the catalyst's chiral backbone directs this attack to one specific face of the electrophile, leading to the formation of the product with high enantioselectivity.

Catalyst Regeneration: Following the carbon-carbon bond formation, the product dissociates from the catalyst, allowing the catalyst to enter a new cycle.

This mechanism elegantly explains the high efficiency and stereoselectivity observed in many reactions catalyzed by bifunctional thioureas. The precise positioning of the acidic (thiourea) and basic (amine) sites within a rigid chiral framework is paramount for achieving a low-energy, highly ordered transition state, which is the key to successful asymmetric catalysis.

Role of Hydrogen Bonding and Non-Covalent Interactions

The primary mechanism by which this compound derivatives catalyze reactions is through hydrogen bonding. nih.gov The two N-H protons on the thiourea group can form a bidentate (two-point) hydrogen-bonding interaction with hydrogen-bond acceptors on a substrate molecule, such as the oxygen atom of a carbonyl or nitro group. wikipedia.org This "clamp-like" binding activates the electrophile, making it more susceptible to nucleophilic attack. wikipedia.org The strength of this interaction is crucial; thioureas are generally more acidic and stronger hydrogen-bond donors than their urea counterparts. wikipedia.orgnih.gov

In the context of bifunctional organocatalysis, derivatives of this compound can be designed to include a basic moiety, such as a tertiary amine, in addition to the thiourea group. rsc.org This bifunctional design allows for the simultaneous activation of both the electrophile and the nucleophile. nih.govbeilstein-journals.org The thiourea part activates the electrophile via hydrogen bonding, while the basic site interacts with the nucleophile, increasing its reactivity. researchgate.net This synergistic activation through non-covalent interactions is a powerful strategy for promoting reactions under mild conditions. rsc.org

Other non-covalent interactions can also play a supporting role in the catalytic process. For instance, π-stacking interactions between the aromatic rings of the catalyst and the substrate can help to orient the reactants within the catalyst's chiral environment, further influencing the stereochemical outcome of the reaction. mdpi.com The specific substituents on the aromatic rings of the thiourea catalyst are critical in fine-tuning its electronic and steric properties, thereby modulating the strength and nature of these non-covalent interactions. wikipedia.org

The table below summarizes the key non-covalent interactions involved in catalysis by bifunctional thiourea derivatives.

| Interaction Type | Interacting Groups | Role in Catalysis |

| Hydrogen Bonding | Thiourea N-H groups and electrophile's H-bond acceptor (e.g., C=O, NO2) | Activates the electrophile, lowering the LUMO. beilstein-journals.org |

| Brønsted Base Activation | Catalyst's basic site (e.g., tertiary amine) and nucleophile's acidic proton | Deprotonates the nucleophile, increasing its reactivity (raising the HOMO). beilstein-journals.org |

| Ionic Interaction | Protonated basic site and deprotonated nucleophile | Stabilizes the resulting ion pair in the transition state. researchgate.net |

| π-π Stacking | Aromatic rings of the catalyst and substrate | Pre-organizes the catalyst-substrate complex and stabilizes the transition state. mdpi.com |

Transition State Analysis in Catalytic Cycles

Understanding the transition state (TS) is fundamental to explaining the efficiency and stereoselectivity of catalysis by this compound derivatives. In a typical catalytic cycle, the catalyst and substrates associate to form a complex, which then proceeds through a highly organized, chiral transition state to form the product. mdpi.com

Computational studies, often using density functional theory (DFT), combined with experimental kinetic data, have been instrumental in elucidating these transition state structures. nih.govrsc.org For bifunctional thiourea catalysts, the favored transition state is one where the catalyst bridges the nucleophile and the electrophile, activating both simultaneously. mdpi.comnih.gov

Consider the Michael addition of a malonate to a nitroolefin, a reaction frequently catalyzed by bifunctional thioureas. mdpi.comrsc.org In the proposed transition state:

The two N-H groups of the thiourea moiety form hydrogen bonds with the oxygen atoms of the nitro group on the nitroolefin (the electrophile). This interaction stabilizes the developing negative charge on the nitro group as the C-C bond forms. mdpi.com

The tertiary amine group on the catalyst deprotonates the malonate (the nucleophile), and the resulting protonated amine forms an ionic bond with the enolate. beilstein-journals.org

This entire assembly is held in a specific three-dimensional arrangement that favors the approach of the nucleophile to one face of the electrophile, leading to the preferential formation of one enantiomer of the product. mdpi.com

The stereochemical outcome is determined by the relative energies of the possible diastereomeric transition states. The transition state leading to the major enantiomer is lower in energy because it minimizes steric repulsion and maximizes stabilizing non-covalent interactions, such as hydrogen bonding and π-stacking. mdpi.comnih.gov For example, analysis of a thiourea-catalyzed Diels-Alder reaction identified that the favored transition state benefits from stabilizing hydrogen bonds, whereas the disfavored state suffers from steric clashes. researchgate.net The rate-determining step in many of these reactions has been identified as the C-C bond formation itself. rsc.org Through this detailed control of the transition state geometry, chiral thiourea catalysts can achieve high levels of enantioselectivity.

Advanced Computational and Theoretical Studies of 1 4 Methoxybenzyl 2 Thiourea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature and geometry of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy, which in turn dictate the molecule's stable conformation, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. nih.govscispace.com The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wave function-based methods, allowing for the study of larger and more complex systems with high accuracy. nih.gov

Geometry Optimization: The first step in most computational analyses is geometry optimization, which aims to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, representing the most stable conformation of the molecule. nih.gov For 1-(4-Methoxybenzyl)-2-thiourea, DFT calculations would be performed to predict key structural parameters. The process involves iteratively adjusting atomic positions to minimize the total electronic energy of the system. escholarship.org The resulting optimized structure provides data on bond lengths, bond angles, and dihedral (torsion) angles.

Table 1: Illustrative Optimized Geometrical Parameters for this compound based on DFT Calculations The following data are representative values based on studies of analogous compounds and are intended for illustrative purposes.

| Parameter | Bond/Atoms Involved | Typical Calculated Value |

| Bond Lengths (Å) | ||

| C=S | 1.66 - 1.68 Å | |

| C(S)-NH(benzyl) | 1.35 - 1.37 Å | |

| C(S)-NH₂(terminal) | 1.33 - 1.35 Å | |

| C(aryl)-O | 1.36 - 1.38 Å | |

| O-CH₃ | 1.42 - 1.44 Å | |

| **Bond Angles (°) ** | ||

| N-C-N (thiourea) | 117 - 119° | |

| N-C=S (thiourea) | 120 - 122° | |

| Dihedral Angles (°) | ||

| C(aryl)-C(benzyl)-N-C(S) | Defines orientation of benzyl (B1604629) group | |